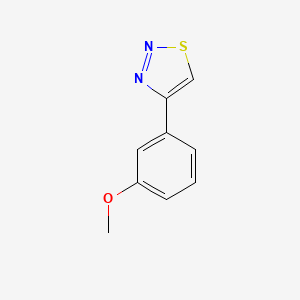

4-(3-Methoxyphenyl)-1,2,3-thiadiazole

Description

Significance of Heterocyclic Compounds in Chemical and Biological Sciences

Heterocyclic compounds are a vast and diverse family of organic molecules that play a crucial role in the chemistry of life. Their structures are incorporated into a multitude of natural products, including vitamins, hormones, and antibiotics. nih.gov In the realm of synthetic chemistry, more than 85% of all biologically active chemical entities contain a heterocyclic fragment, underscoring their central role in modern drug design. nih.gov

The presence of heteroatoms like nitrogen, sulfur, and oxygen within a cyclic framework imparts unique physicochemical properties to these molecules. These properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be fine-tuned through synthetic modifications, allowing medicinal chemists to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov This adaptability makes heterocyclic scaffolds invaluable in the development of treatments for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.com

The 1,2,3-thiadiazole (B1210528) ring is a unique aromatic system that has garnered significant attention from researchers. mdpi.com This scaffold is a structurally active pharmacophore, and its derivatives have been shown to exhibit a broad spectrum of biological activities. mdpi.com The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride. uow.edu.aunih.gov Other synthetic routes include the Wolff reaction and the Pechmann and Nold synthesis. nih.gov

In contemporary research, 1,2,3-thiadiazole derivatives are being investigated for a variety of applications, including their potential as:

Antiviral agents: Certain 1,2,3-thiadiazole derivatives have demonstrated significant anti-HIV-1 activity. mdpi.com

Anticancer agents: Some compounds have shown antiproliferative effects against various cancer cell lines. mdpi.com

Antifungal agents: The 1,2,3-thiadiazole scaffold has been incorporated into molecules with notable antifungal properties. mdpi.com

Plant activators: These compounds can induce systemic acquired resistance in plants, offering a novel approach to crop protection. mdpi.com

The reactivity of the 1,2,3-thiadiazole ring also allows for its use as a building block in the synthesis of other complex heterocyclic systems. nih.gov

While all thiadiazole isomers are of interest to medicinal chemists, the level of research focus and the spectrum of reported biological activities vary among them.

1,3,4-Thiadiazole (B1197879): This isomer is the most extensively studied of the four. organic-chemistry.org Its derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. organic-chemistry.org The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleobases, which may contribute to its ability to interfere with DNA replication processes. nih.gov

1,2,4-Thiadiazole (B1232254): This isomer is also a significant focus of research, with derivatives exhibiting a broad array of biological activities. jocpr.com Like the 1,3,4-isomer, it is recognized for its potential in developing new therapeutic agents.

1,2,5-Thiadiazole: Research on this isomer is less extensive compared to the 1,3,4- and 1,2,4-thiadiazoles.

The comparative analysis reveals that while 1,2,3-thiadiazoles possess a unique set of biological activities, the 1,3,4- and 1,2,4-isomers have historically received more attention in drug discovery programs. This is partly due to the well-established synthetic routes and the broader range of initial "hit" compounds identified from these scaffolds.

| Isomer | Key Research Areas | Notable Biological Activities |

| 1,2,3-Thiadiazole | Antiviral, Anticancer, Antifungal, Plant Activators | Anti-HIV, Antiproliferative |

| 1,3,4-Thiadiazole | Antimicrobial, Anti-inflammatory, Anticancer | Broad-spectrum antibacterial and antifungal, Cyclooxygenase (COX) inhibition |

| 1,2,4-Thiadiazole | Diverse Biological Activities | Varied, including enzyme inhibition |

| 1,2,5-Thiadiazole | Less Extensively Studied | Limited reported activities in comparison |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRPJIGNSNYAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363079 | |

| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337924-95-5 | |

| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Rationale and Focus on 4 3 Methoxyphenyl 1,2,3 Thiadiazole

Established Synthetic Pathways to 1,2,3-Thiadiazole Core Structures

The formation of the 1,2,3-thiadiazole ring is the critical step in synthesizing this class of compounds. Several reliable methods have been developed, with the Hurd-Mori reaction being a cornerstone of traditional synthesis.

The most prominent method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction. wikipedia.orgisres.orghandwiki.org This reaction involves the cyclization of an α,β-unsaturated hydrazone derivative using thionyl chloride (SOCl₂). The general pathway begins with a ketone that possesses an α-methylene group. mdpi.comresearchgate.net

The key steps are:

Hydrazone Formation: A ketone is condensed with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or tosylhydrazine, to form the corresponding semicarbazone or tosylhydrazone. mdpi.comresearchgate.net

Cyclization: The resulting hydrazone is then treated with an excess of thionyl chloride. This reagent facilitates the dehydrative cyclization and introduces the sulfur atom, leading to the formation of the aromatic 1,2,3-thiadiazole ring. mdpi.comresearchgate.net

The Hurd-Mori synthesis and its variations are widely applicable for preparing a range of 4-aryl and 4-alkyl-1,2,3-thiadiazoles. isres.orgmdpi.com An improvement on the classical method involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), which proceeds under metal-free conditions. organic-chemistry.org

Interactive Table: Key Cyclization Reactions for 1,2,3-Thiadiazole Core

| Reaction Name | Starting Materials | Key Reagent(s) | Description | Citations |

| Hurd-Mori Reaction | Ketone with α-methylene group, Hydrazine derivative (e.g., semicarbazide) | Thionyl chloride (SOCl₂) | A classical two-step process involving formation of a hydrazone followed by dehydrative cyclization to form the thiadiazole ring. | wikipedia.orgmdpi.comresearchgate.net |

| Tosylhydrazone-Sulfur Reaction | N-Tosylhydrazone, Elemental sulfur | TBAI (catalyst) | A metal-free improvement on the Hurd-Mori reaction, providing good yields of 4-aryl-1,2,3-thiadiazoles. | organic-chemistry.org |

| Three-Component Reaction | Ketone, p-Toluenesulfonyl hydrazide, Potassium thiocyanate (B1210189) (KSCN) | I₂/CuCl₂ | A one-pot synthesis for producing 1,2,3-thiadiazoles with either aliphatic or aromatic substituents. | isres.org |

To enhance efficiency, yield, and environmental compatibility, alternative synthetic routes have been explored.

Ugi Reaction: The Ugi four-component reaction (U-4CR) offers a rapid and convergent one-pot strategy for generating molecular diversity. acs.org This reaction combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide scaffold. nih.govyoutube.com For thiadiazole synthesis, a pre-formed thiadiazole-containing carboxylic acid can be used as the acid component, allowing for the efficient combination of bioactive substructures to create novel derivatives. acs.orgnih.govacs.orgnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has become a valuable tool in modern organic synthesis, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govresearchgate.net Microwave-assisted techniques have been successfully applied to various steps in thiadiazole synthesis, including the cyclization to form hybrid systems. mdpi.com For instance, the final step in the synthesis of 1,2,3-thiadiazole-substituted 1,2,4-triazoles can be achieved in as little as 15 minutes under microwave conditions at 90 °C. mdpi.com

Strategies for Introducing the Methoxyphenyl Moiety into Thiadiazole Structures

The introduction of the 3-methoxyphenyl group can be achieved either by starting with a precursor that already contains this moiety or by modifying a pre-formed phenyl-thiadiazole ring system.

The most direct and efficient method for the synthesis of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole involves a precursor functionalization strategy. In this approach, the synthesis begins with a ketone that already bears the desired 3-methoxyphenyl substituent.

The specific starting material for this synthesis is 3-methoxyacetophenone . nih.gov This compound contains the required aryl group and an α-methylene group necessary for the Hurd-Mori cyclization. The synthesis proceeds as follows:

Condensation: 3-methoxyacetophenone is reacted with a hydrazine derivative (e.g., semicarbazide or tosylhydrazine) to form the corresponding hydrazone.

Cyclization: The resulting hydrazone of 3-methoxyacetophenone is then treated with thionyl chloride to yield the final product, 4-(3-methoxyphenyl)-1,2,3-thiadiazole. researchgate.netlmaleidykla.lt

This approach is highly convergent and avoids potential issues with regioselectivity that can arise during the functionalization of an unsubstituted aromatic ring. A similar strategy has been employed in the synthesis of various 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols, where a substituted acetophenone (B1666503) is condensed with ethyl carbazate (B1233558) before undergoing the Hurd-Mori cyclization. lmaleidykla.lt

A less common and more synthetically demanding alternative is the derivatization of a pre-existing 4-phenyl-1,2,3-thiadiazole (B1662399) molecule. This multi-step process would involve introducing a functional group at the meta-position of the phenyl ring, which can then be converted into a methoxy group.

A hypothetical pathway could involve:

Nitration: Electrophilic nitration of 4-phenyl-1,2,3-thiadiazole to introduce a nitro group, which would primarily direct to the meta position.

Reduction: Reduction of the nitro group to an amino group.

Diazotization: Conversion of the amino group into a diazonium salt.

Hydrolysis: Hydrolysis of the diazonium salt to yield a hydroxyl group.

Methylation: Methylation of the hydroxyl group (e.g., using dimethyl sulfate (B86663) or methyl iodide) to form the final 3-methoxy substituent.

Synthesis of Advanced 4-(3-Methoxyphenyl)-1,2,3-thiadiazole Conjugates and Hybrid Systems

The 1,2,3-thiadiazole scaffold can be integrated with other heterocyclic systems to create advanced hybrid molecules with potentially enhanced biological or material properties. mdpi.com The synthesis of these conjugates typically involves preparing a functionalized 1,2,3-thiadiazole that can act as a building block for subsequent reactions.

For example, a synthetic route to create a 1,2,3-thiadiazole-1,2,4-triazole hybrid involves several steps:

An initial 1,2,3-thiadiazole derivative is prepared with a functional handle, such as an acetanilide (B955) group. mdpi.com

This intermediate is reacted with hydrazine hydrate (B1144303) to form a 1,2,3-thiadiazole carbohydrazide (B1668358). mdpi.com

The carbohydrazide is then reacted with a substituted isothiocyanate.

The resulting adduct is cyclized under alkaline conditions, often with microwave assistance, to form the final hybrid molecule containing both the 1,2,3-thiadiazole and 1,2,4-triazole (B32235) rings. mdpi.com

Similar strategies have been used to create hybrids with pyrazole, tetrazole, and other heterocyclic moieties, demonstrating the versatility of the 1,2,3-thiadiazole core in constructing complex molecular architectures. mdpi.comnih.gov

Interactive Table: Examples of 1,2,3-Thiadiazole Hybrid Systems

| Hybrid System | Synthetic Strategy | Key Intermediates | Purpose | Citations |

| 1,2,3-Thiadiazole-1,2,4-Triazole | Stepwise construction starting from a functionalized 1,2,3-thiadiazole. | 1,2,3-Thiadiazole carbohydrazide, Isothiocyanate adduct | To combine pharmacophores for potential synergistic biological activity. | mdpi.com |

| 1,2,3-Thiadiazole-Pyrazole | Hurd-Mori cyclization starting from a pyrazolyl-phenylethanone. | Pyrazolyl-phenylethanone semicarbazone | Creation of novel scaffolds for medicinal chemistry applications. | mdpi.com |

| 1,2,3-Thiadiazole-Tetrazole | Synthesis from tetrazole-based precursors. | Tetrazole-containing hydrazones | Development of agents with potential antiviral activity. | mdpi.com |

| 1,2,3-Thiadiazole-Quinoline | Cyclization of a quinoline-based hydrazone. | Quinoline acetohydrazone | Investigation of novel antiamoebic agents. | mdpi.com |

Design Principles for Hybrid Molecular Architectures

The design of hybrid molecules is a prominent strategy in medicinal chemistry aimed at developing novel compounds with enhanced efficacy or unique mechanisms of action. The core principle, known as molecular hybridization, involves the covalent linking of two or more distinct pharmacophores (molecular fragments with known biological activity) into a single molecular entity. nih.gov The goal is to create a conjugate that can potentially interact with multiple biological targets simultaneously, leading to synergistic effects, improved target selectivity, or the ability to overcome drug resistance. researchgate.net

Integration with Other Heterocyclic Systems (e.g., Thiazolidinones, Imidazo[4,5-b]pyridines)

The modular nature of hybrid molecule design allows for the integration of the 4-(3-methoxyphenyl)-1,2,3-thiadiazole scaffold with a variety of other heterocyclic rings, such as thiazolidinones and imidazo[4,5-b]pyridines, to generate novel chemical entities.

Integration with Thiazolidinones:

Thiazolidinones, particularly thiazolidin-4-ones, are a well-known class of heterocyclic compounds. biointerfaceresearch.com The synthesis of a hybrid molecule combining a thiadiazole and a thiazolidinone typically involves a multi-step sequence. A common strategy begins with a functionalized thiadiazole that can react with reagents to build the thiazolidinone ring. For instance, a 2-amino-1,3,4-thiadiazole (B1665364) (a common isomer used in synthesis) can be converted into a thiourea (B124793) derivative. biointerfaceresearch.com This intermediate can then undergo cyclocondensation with a reagent like chloroacetic acid in the presence of a base to form the thiazolidinone ring, resulting in a thiadiazole-thiazolidinone hybrid. biointerfaceresearch.com

The following table outlines a representative synthetic pathway for creating such a hybrid structure.

| Step | Reactant 1 | Reactant 2 | Product | Description |

| 1 | 2-Amino-5-substituted-1,3,4-thiadiazole | Ammonium thiocyanate | 1-(5-substituted-1,3,4-thiadiazol-2-yl)thiourea | Formation of a thiourea intermediate. biointerfaceresearch.com |

| 2 | 1-(5-substituted-1,3,4-thiadiazol-2-yl)thiourea | Chloroacetic Acid, Sodium Acetate | 2-(5-substituted-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | Cyclocondensation to form the thiazolidinone ring fused via an imino linker. biointerfaceresearch.com |

This table illustrates a general synthetic scheme. The "substituted" group could be the 3-methoxyphenyl moiety, originating from a precursor like 3-methoxybenzoic acid.

Integration with Imidazo[4,5-b]pyridines:

Imidazo[4,5-b]pyridine is a fused bicyclic heterocycle. Integrating it with a thiadiazole ring often leads to the formation of a larger, more complex fused system, such as an imidazo[2,1-b]thiadiazole. The synthesis of these fused structures typically involves the reaction of a 2-amino-1,3,4-thiadiazole with an α-haloketone or a similar bifunctional electrophile. bohrium.com This reaction proceeds via an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic product. bohrium.com The specific substituents on the final ring system are determined by the substitution patterns of the starting thiadiazole and the ketone.

The table below describes a general pathway for the synthesis of fused imidazo-thiadiazole systems.

| Step | Reactant 1 | Reactant 2 | Product | Description |

| 1 | Substituted Carboxylic Acid | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | Formation of the core amino-thiadiazole ring. mdpi.com |

| 2 | 2-Amino-5-substituted-1,3,4-thiadiazole | α-Haloketone (e.g., 2-chloro-3'-methoxyacetophenone) | Substituted Imidazo[2,1-b] wikipedia.orgnih.govnih.govthiadiazole | Hantzsch-type condensation and cyclization to form the fused bicyclic system. bohrium.com |

This table outlines the synthesis of a fused imidazo[2,1-b] wikipedia.orgnih.govnih.govthiadiazole. Creating a direct, non-fused link between 4-(3-methoxyphenyl)-1,2,3-thiadiazole and an imidazo[4,5-b]pyridine would require a different strategy, likely involving cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) between suitably functionalized versions of each heterocycle.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 3 Methoxyphenyl 1,2,3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structural arrangement of atoms in 4-(3-Methoxyphenyl)-1,2,3-thiadiazole. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of the entire molecule can be mapped out, confirming the substitution pattern of the methoxyphenyl ring and its attachment to the 1,2,3-thiadiazole (B1210528) core.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

The ¹H NMR spectrum of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole is expected to provide definitive evidence for its structure by revealing the chemical environment of each proton. A key diagnostic signal is the singlet corresponding to the C5-proton of the 1,2,3-thiadiazole ring. This proton is unique in the molecule and its chemical shift is characteristic of this heterocyclic system.

Table 1: Expected ¹H NMR Chemical Shifts for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (Thiadiazole) | ~8.5 - 9.0 | Singlet |

| Aromatic-H | ~6.9 - 7.5 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Complementing the proton NMR data, the ¹³C NMR spectrum provides a complete map of the carbon framework of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The two carbon atoms of the 1,2,3-thiadiazole ring (C4 and C5) are expected to resonate in the downfield region of the spectrum, characteristic of carbons in electron-deficient heterocyclic systems. The six carbons of the phenyl ring will appear in the aromatic region (typically 110-160 ppm). The carbon atom attached to the oxygen of the methoxy (B1213986) group (C3') will be significantly deshielded and appear around 160 ppm. The carbon of the methoxy group itself is expected to produce a signal around 55 ppm, a value that is highly characteristic. For instance, the methoxy carbon in a similar 4-anisyl derivative was reported at 55.4 ppm. ias.ac.in

Table 2: Expected ¹³C NMR Chemical Shifts for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C4 (Thiadiazole) | ~155 - 165 |

| C5 (Thiadiazole) | ~130 - 140 |

| C1' (Aromatic) | ~130 - 135 |

| C2' (Aromatic) | ~112 - 118 |

| C3' (Aromatic) | ~159 - 161 |

| C4' (Aromatic) | ~115 - 120 |

| C5' (Aromatic) | ~129 - 131 |

| C6' (Aromatic) | ~120 - 125 |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole provides valuable information about its molecular structure by identifying the characteristic vibrational frequencies of its functional groups.

Key expected absorption bands include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The presence of the methoxy group will be confirmed by C-O stretching bands; the asymmetric stretch is anticipated around 1250 cm⁻¹ and the symmetric stretch near 1030 cm⁻¹. Vibrations associated with the 1,2,3-thiadiazole ring, such as C=N and N=N stretching, are also expected in the fingerprint region (below 1500 cm⁻¹). For related 1,3,4-thiadiazole (B1197879) structures containing a methoxyphenyl group, characteristic C-O-C stretching bands have been observed around 1250 cm⁻¹. mdpi.com

Table 3: Expected FT-IR Absorption Bands for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Thiadiazole Ring Vibrations | ~1300 - 1400 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1030 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, providing the final piece of evidence for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole with high precision. The molecular formula of the compound is C₉H₈N₂OS. The calculated monoisotopic mass allows for a comparison with the experimentally measured value, confirming the elemental composition. A key fragmentation pathway for 1,2,3-thiadiazoles under mass spectrometric conditions is the loss of a nitrogen molecule (N₂), which would result in a characteristic fragment ion peak. mdpi.com

Table 4: HRMS Data for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₉N₂OS⁺ | 193.0430 |

| [M+Na]⁺ | C₉H₈N₂NaOS⁺ | 215.0249 |

The congruence of data from NMR, FT-IR, and HRMS provides an unequivocal structural assignment for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, with a molecular formula of C₉H₈N₂OS, the expected molecular weight is approximately 192.24 g/mol .

In a typical positive ion mode ESI-MS experiment, the compound would be expected to be observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 193.25. Further structural information could be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation.

Based on the fragmentation patterns of related 1,2,3-thiadiazole derivatives found in the literature, a plausible fragmentation pathway for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole could involve the loss of a neutral nitrogen molecule (N₂), a characteristic fragmentation of the 1,2,3-thiadiazole ring, leading to a fragment ion. Other potential fragmentations could involve the cleavage of the methoxy group or rearrangements within the phenyl ring and thiadiazole core. However, without experimental data, the exact fragmentation pattern and the relative abundances of the fragment ions remain speculative.

Table 1: Hypothetical ESI-MS Data for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

| Ion | Proposed Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₉H₉N₂OS]⁺ | ~193.25 | Protonated molecule |

| [M+H-N₂]⁺ | [C₉H₉OS]⁺ | ~165.04 | Loss of nitrogen molecule |

| [M+H-CH₃]⁺ | [C₈H₆N₂OS]⁺ | ~178.02 | Loss of a methyl radical from the methoxy group |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | ~107.05 | Fragment corresponding to the methoxyphenyl cation |

Note: This table is a hypothetical representation and is not based on experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The UV-Vis spectrum of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The conjugated system in this molecule includes the phenyl ring and the 1,2,3-thiadiazole ring. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenylthiadiazole.

Based on studies of similar aromatic and heterocyclic compounds, one would anticipate one or more strong absorption bands in the range of 250-350 nm, attributable to π → π* transitions within the extended conjugated system. A weaker absorption band, possibly at a longer wavelength, might be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiadiazole ring. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

Table 2: Hypothetical UV-Vis Spectral Data for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Proposed Transition | Chromophore |

| ~270-290 | High | π → π | Phenyl ring and thiadiazole conjugation |

| ~310-340 | Moderate to High | π → π | Extended conjugation |

| >350 | Low | n → π* | Heterocyclic ring (N, S) |

Note: This table is a hypothetical representation and is not based on experimental results.

Theoretical and Computational Studies of 4 3 Methoxyphenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular and electronic properties of heterocyclic compounds like thiadiazoles. mdpi.com These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, where the molecule is at its lowest energy state. nih.govacs.org Calculations for thiadiazole derivatives are often performed using the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.govnih.gov

Geometry optimization calculations predict the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For analogous structures, DFT calculations have reproduced experimental X-ray diffraction data with only slight deviations, confirming the reliability of this method. nih.gov The optimized geometry reveals that the thiadiazole ring system is largely planar. acs.org In related disubstituted 1,3,4-thiadiazole (B1197879) systems, the overlay of the experimentally determined structure and the DFT-optimized structure shows a strong correlation. researchgate.net

Table 1: Predicted Geometrical Parameters for a Related Thiadiazole Structure Data based on analogous compounds as specific data for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole is not available.

| Parameter | Typical Calculated Value (Å or °) | Reference/Method |

|---|---|---|

| N–N Bond Length | ~1.358 Å | B3LYP acs.org |

| C–S Bond Length | ~1.720 Å | Analogous Systems rdd.edu.iq |

| C–N Bond Length (in ring) | ~1.310 Å | Analogous Systems nih.gov |

| C-Phenyl to C-Thiadiazole | ~1.470 Å | General Value |

| C–N–N Angle | ~112.0° | General Value |

| N–C–S Angle | ~115.0° | General Value |

Physiochemical properties derived from these calculations include the total energy, dipole moment, and vibrational frequencies, which correspond to infrared (IR) and Raman spectra. acs.orgrdd.edu.iq The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

For thiadiazole derivatives, the HOMO is often localized over the electron-rich regions, including the thiadiazole and phenyl rings, while the LUMO may be distributed differently depending on the substituents. researchgate.netscielo.br The fusion of thiadiazole rings to a macrocycle leads to a decrease in the HOMO energy, indicating an increase in acceptor properties. mdpi.com In studies of related compounds, the HOMO-LUMO energy gap was calculated to be around 3.96 to 4.01 eV, indicating significant chemical stability. malayajournal.orgnih.gov The introduction of different substituents can tune the HOMO and LUMO energy levels. researchgate.net

Table 2: Representative FMO Energies for Phenyl-Thiadiazole Analogs Data based on analogous compounds as specific data for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole is not available.

| Orbital | Typical Energy (eV) | Reference |

|---|---|---|

| HOMO | -5.89 to -6.39 eV | researchgate.netnih.gov |

| LUMO | -1.93 to -2.24 eV | researchgate.netnih.gov |

| Energy Gap (ΔE) | ~3.96 eV | nih.gov |

Molecular Electrostatic Potential (MEP or ESP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green represents neutral or van der Waals regions.

In analyses of similar thiadiazole and methoxy-flavone structures, the negative potential (red) is typically concentrated around the electronegative nitrogen atoms of the heterocyclic ring and the oxygen atom of the methoxy (B1213986) group. researchgate.netnih.gov These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms, particularly those on the phenyl ring, exhibit a positive potential (blue), making them potential hydrogen bond donors. nih.gov The charge distribution can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. These simulations are crucial for understanding conformational flexibility and intermolecular interactions in a more realistic, solvated environment. nih.gov

MD simulations are powerful tools for studying how molecules interact with each other in a condensed phase, such as in a crystal or in solution. researchgate.net These simulations can reveal the nature and stability of non-covalent interactions like hydrogen bonds and π-π stacking, which are critical for crystal packing and molecular recognition. researchgate.net For related thiadiazole-based molecules, simulations have been used to analyze the stability of complexes with biological targets. nih.gov These studies often involve calculating the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time, typically on the nanosecond scale. nih.gov Analysis of intermolecular interactions in the crystal structures of similar compounds reveals that C-H···N, C-H···O, and π-π stacking interactions are common and play a significant role in stabilizing the three-dimensional supramolecular network. nih.govresearchgate.net

Reactivity and Mechanistic Predictions from Computational Data

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like 4-(3-methoxyphenyl)-1,2,3-thiadiazole. Through the application of quantum chemical calculations, it is possible to gain insights into the molecule's reactivity, potential reaction mechanisms, and the electronic nature of its core structure without the need for extensive laboratory experimentation. These theoretical studies are grounded in Density Functional Theory (DFT), which allows for the detailed analysis of electron density and its implications for chemical interactions.

A key concept in predicting molecular reactivity is the use of Fukui functions, which are derived from changes in electron density as electrons are notionally added to or removed from the molecule. scm.com These functions help to identify the atoms most susceptible to different types of chemical attack. Specifically, the Fukui function f(r) can be condensed to individual atomic sites to quantify their reactivity.

Nucleophilic Attack (f+) : This index measures the propensity of an atomic site to accept an electron, highlighting regions that are susceptible to attack by nucleophiles. A higher f+ value indicates a more favorable site for nucleophilic attack.

Electrophilic Attack (f-) : This index measures the propensity of a site to donate an electron, indicating regions likely to be attacked by electrophiles. A higher f- value suggests a more reactive site for electrophilic attack. sid.ir

Dual Descriptor (Δf) : This is the difference between f+ and f-, providing a clear picture of local reactivity. A positive value indicates an electrophilic site, while a negative value points to a nucleophilic site. scm.com

For 4-(3-methoxyphenyl)-1,2,3-thiadiazole, theoretical calculations on related thiadiazole structures suggest that the heteroatoms (nitrogen and sulfur) within the thiadiazole ring are primary sites for interaction. sid.ir The nitrogen atoms, due to their electronegativity, and the sulfur atom, with its available d-orbitals, typically feature prominently in the distribution of the Fukui indices. The carbon atoms of the thiadiazole ring and the substituted phenyl ring also exhibit distinct reactivity patterns.

Below is an illustrative table of how condensed Fukui functions would be presented for the key atoms of 4-(3-methoxyphenyl)-1,2,3-thiadiazole, based on general principles observed in similar heterocyclic systems. The actual values would require specific DFT calculations.

Table 1: Illustrative Condensed Fukui Functions for Key Atoms of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| S1 (Thiadiazole) | High | Moderate | Likely site for nucleophilic attack. sid.ir |

| N2 (Thiadiazole) | Moderate | High | Potential site for electrophilic attack. |

| N3 (Thiadiazole) | Moderate | High | Potential site for electrophilic attack. |

| C4 (Thiadiazole) | Low | Low | Generally less reactive than heteroatoms. |

| C5 (Thiadiazole) | Low | Low | Generally less reactive than heteroatoms. |

| O (Methoxy group) | Low | High | Likely site for electrophilic attack (protonation). |

Beyond identifying reactive sites, computational chemistry can model entire reaction pathways. By calculating the potential energy surface of a reaction, researchers can map the energetic changes that occur as reactants transform into products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

For a molecule like 4-(3-methoxyphenyl)-1,2,3-thiadiazole, computational modeling could be used to investigate various transformations, such as:

Ring-opening reactions: Thiadiazoles can undergo thermal or photochemical extrusion of N₂, a common reaction pathway for this class of compounds. Computational models can predict the activation energy for this process and characterize the resulting thiirene (B1235720) or other reactive intermediates.

Electrophilic substitution: Modeling the attack of an electrophile on the methoxyphenyl ring can determine the preferred position of substitution (ortho, meta, or para to the methoxy group) by comparing the energies of the different transition states.

Coordination with metal ions: DFT calculations can model how the thiadiazole ring coordinates with metal centers, a key aspect of its application in materials science and catalysis. researchgate.net These models can predict binding energies and preferred coordination geometries.

The process involves optimizing the geometries of reactants, products, and transition states. The difference in energy between the reactants and the transition state provides the activation energy, which is crucial for understanding reaction rates. Such studies on related heterocyclic systems have been instrumental in explaining experimentally observed outcomes and in designing new synthetic routes. nih.gov

However, due to the presence of three electronegative heteroatoms (two nitrogen, one sulfur), the thiadiazole ring is also inherently electron-deficient. mdpi.comrsc.org This electron deficiency has several important consequences:

Reactivity towards Nucleophiles: The electron-poor nature of the ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms, although reactions at the sulfur atom are also known. sid.ir

Influence on Substituents: The electron-withdrawing nature of the thiadiazole ring affects the electronic properties of its substituents. In 4-(3-methoxyphenyl)-1,2,3-thiadiazole, the thiadiazole ring withdraws electron density from the attached phenyl ring.

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring can act as hydrogen-bond acceptors, influencing the molecule's solid-state packing and interactions with biological macromolecules. nih.gov

This combination of aromatic stability and electron deficiency is a defining feature of the thiadiazole family, governing much of its chemical behavior and utility in various applications. researchgate.net

Reactivity and Chemical Transformations of 4 3 Methoxyphenyl 1,2,3 Thiadiazole

Reactions at the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient heterocycle, which significantly influences its chemical reactivity. This deficiency makes the ring susceptible to specific types of transformations, particularly those involving nucleophilic attack and subsequent ring cleavage, while generally being resistant to electrophilic substitution.

The 1,2,3-thiadiazole ring system is known to be susceptible to nucleophilic attack, which often leads to the fragmentation of the heterocyclic structure. A general reaction for 4-monosubstituted 1,2,3-thiadiazoles involves decomposition in the presence of a base, which acts as a nucleophile. tandfonline.com This reaction proceeds through the deprotonation at the C-5 position, initiating a cascade that results in the formation of an alkynethiolate. tandfonline.com In the case of 4,5-disubstituted 1,2,3-thiadiazoles, organometallic reagents such as organolithium or Grignard reagents can attack the sulfur atom, leading to ring cleavage with the loss of nitrogen gas. tandfonline.com

Conversely, the electron-deficient nature of the thiadiazole ring makes it resistant to electrophilic substitution reactions directly on the ring carbons. The π-electron system of the ring is not electron-rich enough to react with typical electrophiles under standard electrophilic aromatic substitution conditions.

Ring cleavage is a hallmark of 1,2,3-thiadiazole chemistry. These reactions can be initiated by various means, including heat, light (photolysis), or chemical reagents like strong bases. researchgate.net The cleavage often proceeds through a Dimroth-type rearrangement to an α-diazothione intermediate, which can then lose nitrogen gas to generate highly reactive species. researchgate.net

One of the most significant transformations is the base-induced cleavage to yield alkynethiolates, as mentioned previously. tandfonline.com Another critical reaction involves the oxidation of the thiadiazole ring. For instance, studies on monocyclic 1,2,3-thiadiazoles with the cytochrome P450 enzyme system have shown that oxidation can lead to the complete extrusion of the three heteroatoms (N, N, S) to form the corresponding acetylene. nih.gov This highlights the ring's potential to serve as a precursor to alkynes under specific oxidative conditions. The stability of the ring is therefore highly dependent on the reaction environment; it is relatively stable under neutral and acidic conditions but readily undergoes cleavage in the presence of strong bases or under oxidative stress. tandfonline.comnih.gov

| Reaction Type | Reagent/Condition | Key Intermediate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Nucleophilic Attack/Ring Cleavage | Base (e.g., alkoxide) | Alkynethiolate | Alkynes, Dihydroxybenzofurans (with appropriate precursors) | tandfonline.com |

| Nucleophilic Attack | Organometallic Reagents (e.g., n-BuLi) | - | Alkyne sulfides | tandfonline.com |

| Ring Cleavage | Heat, Irradiation, Strong Base | α-Diazothione | Reactive intermediates (e.g., thioketenes) | researchgate.net |

| Oxidative Ring Cleavage | Cytochrome P450 | - | Acetylenes | nih.gov |

Functionalization and Derivatization of the Methoxyphenyl Moiety

The methoxyphenyl group in 4-(3-methoxyphenyl)-1,2,3-thiadiazole behaves as a typical substituted benzene (B151609) ring, with its reactivity pattern largely governed by the electronic properties of the methoxy (B1213986) group.

The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu This directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack of an electrophile. vaia.comwikipedia.org This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the methoxy group.

For 4-(3-methoxyphenyl)-1,2,3-thiadiazole, the methoxy group is at position 1 and the thiadiazole ring is at position 3. The positions on the benzene ring are numbered relative to the methoxy group. The available positions for substitution are C2 (ortho), C4 (para), C5 (meta), and C6 (ortho). The strong activating and directing effect of the methoxy group will preferentially direct incoming electrophiles to the C2, C4, and C6 positions. Although the thiadiazole substituent at C3 is expected to be deactivating, the influence of the methoxy group is dominant in determining the position of substitution.

| Position on Phenyl Ring (relative to -OCH₃) | Type | Predicted Reactivity | Directing Influence |

|---|---|---|---|

| 2 | ortho | Activated | Favored by -OCH₃ group |

| 4 | para | Activated | Favored by -OCH₃ group |

| 5 | meta | Deactivated | Disfavored by -OCH₃ group |

| 6 | ortho | Activated | Favored by -OCH₃ group |

The methoxy group significantly enhances the reactivity of the phenyl ring towards electrophiles compared to unsubstituted benzene. libretexts.org This activation stems from the powerful electron-donating resonance effect of the methoxy group, which outweighs its electron-withdrawing inductive effect. vaia.comlibretexts.org The donation of electrons into the π-system increases the ring's nucleophilicity, making it more attractive to electrophiles and lowering the activation energy of the substitution reaction. libretexts.org Studies on anisole (B1667542) (methoxybenzene) show that it reacts in electrophilic substitution reactions, such as nitration or halogenation, at a rate that is several orders of magnitude faster than benzene. msu.edulibretexts.org For example, the bromination of anisole is very rapid and can be conducted under mild conditions, yielding primarily the para and ortho isomers. libretexts.org A similar high reactivity is expected for the methoxyphenyl moiety of 4-(3-methoxyphenyl)-1,2,3-thiadiazole.

Role as Synthetic Intermediates and Synthon Surrogates

The unique reactivity of the 1,2,3-thiadiazole ring makes 4-(3-methoxyphenyl)-1,2,3-thiadiazole a valuable synthetic intermediate. Its ability to undergo controlled ring cleavage provides access to functional groups that can be difficult to synthesize through other methods.

The transformation of the 1,2,3-thiadiazole ring into an alkyne under oxidative or basic conditions is particularly noteworthy. tandfonline.comnih.gov This allows the thiadiazole moiety to function as a stable, solid synthon for a gaseous or unstable alkyne, specifically (3-methoxyphenyl)acetylene. This strategy is advantageous for storing and handling reactive alkyne precursors.

Furthermore, the base-induced decomposition to an alkynethiolate opens up pathways to various sulfur-containing compounds. tandfonline.com Research has shown that related 4-(hydroxyphenyl)-1,2,3-thiadiazoles can be used as intermediates in the synthesis of more complex heterocyclic systems like benzofurans, where the thiadiazole is cleaved and a new ring is formed in a subsequent step. tandfonline.com This demonstrates the potential of 4-(3-methoxyphenyl)-1,2,3-thiadiazole to serve as a building block for a variety of target molecules, leveraging the predictable reactivity of both the thiadiazole ring and the functionalizable methoxyphenyl group.

Utilization as Alkynyl Thiolate Surrogates in Organic Synthesis

A significant application of 4-aryl-1,2,3-thiadiazoles, including the 3-methoxyphenyl (B12655295) derivative, is their function as surrogates for alkynyl thiolate anions. Alkynyl thiolates are potent nucleophiles, but their direct synthesis and handling can be challenging. 1,2,3-Thiadiazoles provide a convenient route to generate these reactive species in situ.

The process is initiated by a base-induced ring-opening of the 1,2,3-thiadiazole. This reaction is believed to proceed via the deprotonation of the C5-proton, leading to the collapse of the heterocyclic ring and the elimination of dinitrogen gas (N₂), ultimately forming the corresponding alkynyl thiolate. This transient anion can then be trapped by a suitable electrophile.

Recent research has demonstrated the utility of 4-aryl-1,2,3-thiadiazoles in transition-metal-free coupling reactions with diaryliodonium salts to form alkynyl aryl sulfides. rsc.org This method provides a direct pathway to C(sp²)-S bond formation. The reaction of a 4-aryl-1,2,3-thiadiazole with a diaryliodonium salt in the presence of a base like potassium tert-butoxide (KOtBu) affords the desired alkynyl aryl sulfide (B99878) in good yields.

This transformation showcases the role of the thiadiazole as a robust precursor to the alkynylthiolate anion, which subsequently couples with various electrophiles. researchgate.net The methodology has been extended to include reactions with alkyl halides and bromoalkynes, often facilitated by metal catalysts, as well as metal-free conditions for reactions with primary and secondary alkyl electrophiles. researchgate.net

Table 1: Synthesis of Alkynyl Sulfides from 1,2,3-Thiadiazoles

This table illustrates the general scope of the reaction where 1,2,3-thiadiazoles act as alkynyl thiolate surrogates. The specific substrate 4-(3-methoxyphenyl)-1,2,3-thiadiazole is expected to follow these general reactivity patterns.

| 1,2,3-Thiadiazole Precursor | Electrophile | Conditions | Product Type | Average Yield (%) |

| 4-Aryl-1,2,3-thiadiazole | Diaryliodonium salt | Base (e.g., KOtBu), Metal-free | Alkynyl aryl sulfide | Not specified |

| 4-Aryl-1,2,3-thiadiazole | Aryl iodide | Pd or Cu catalyst | Alkynyl aryl sulfide | ~68% researchgate.net |

| 4-Aryl-1,2,3-thiadiazole | Bromoalkyne | Cu catalyst | Diynyl sulfide | ~68% researchgate.net |

| 4-Aryl-1,2,3-thiadiazole | Alkyl bromide (1°, 2°) | Base (e.g., Cs₂CO₃), Metal-free | Alkynyl alkyl sulfide | ~68% researchgate.net |

Data compiled from studies on the general reactivity of 4-aryl-1,2,3-thiadiazoles. rsc.orgresearchgate.net

Building Blocks for the Construction of Complex Molecular Architectures

The inherent reactivity of the 1,2,3-thiadiazole ring makes it an excellent building block for synthesizing more complex molecular structures. The foundational reaction is the Hurd-Mori synthesis, a classic method for preparing 1,2,3-thiadiazoles from α-methylene ketones via their hydrazone derivatives, which are then treated with thionyl chloride. wikipedia.orgisres.org This accessibility makes compounds like 4-(3-methoxyphenyl)-1,2,3-thiadiazole readily available starting materials.

The true synthetic utility emerges from the controlled decomposition of the thiadiazole ring. Upon thermal or photochemical induction, the ring system fragments, losing a molecule of nitrogen to generate a highly unstable and reactive thiirene (B1235720) intermediate. researchgate.netnih.gov This three-membered ring containing a sulfur atom can then undergo further transformations. In many synthetic applications, this intermediate is not isolated but rearranges or is trapped to form new products.

The generation of alkynyl sulfides, as detailed previously, is a prime example of using 4-(3-methoxyphenyl)-1,2,3-thiadiazole as a building block. researchgate.net This transformation converts a stable heterocyclic compound into a linear alkynyl sulfide structure, which is a versatile functional group in its own right. Alkynyl sulfides are prevalent in bioactive molecules and functional materials and can participate in a wide array of further chemical reactions, including cycloadditions, cross-coupling reactions, and reductions, to build even more elaborate molecular architectures. researchgate.net

For instance, the products of the alkynylthiolation can undergo divergent transformations, and the initial reaction can be part of a one-pot tandem sequence to construct polycyclic systems. researchgate.net This demonstrates how a simple, stable heterocycle like 4-(3-methoxyphenyl)-1,2,3-thiadiazole can serve as the cornerstone for assembling complex scaffolds through a programmed series of reactions initiated by its characteristic ring-fragmentation.

Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl 1,2,3 Thiadiazole Derivatives

Impact of Substituent Position and Electronic Nature on Bioactivity Profiles

The bioactivity of 4-(3-methoxyphenyl)-1,2,3-thiadiazole derivatives is significantly altered by the placement and electronic properties of various substituents.

The position of the methoxyphenyl group is a critical determinant of biological activity. In studies on related 1,3,4-thiadiazole (B1197879) isomers, derivatives with a 3-methoxyphenyl (B12655295) substituent at the 5-position of the thiadiazole ring were found to be decidedly more active as anticancer agents than those having the same group attached to the nitrogen atom at the 2-position. nih.gov This suggests that the activity in this class of compounds is heavily influenced by the substituent derived from the starting hydrazide used in synthesis. nih.gov A compound featuring two 3-methoxyphenyl groups demonstrated exceptionally high antitumor activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com

Furthermore, the substitution pattern on the phenyl ring itself plays a crucial role. For 1,2,3-thiadiazole (B1210528) derivatives, it has been observed that compounds with para-substituents on the phenyl ring exhibited more potent cytotoxicity than ortho-substituted derivatives. mdpi.com Research on other heterocyclic scaffolds, such as 1,2,5-oxadiazoles, also affirms the positive impact of a 4-(3,4-dialkoxyphenyl) substitution on both bioactivity and cytotoxicity. mdpi.com Specifically, a derivative with a 3-ethoxy-4-methoxyphenyl group showed very high antiplasmodial activity. mdpi.com Conversely, for α-glucosidase inhibition, analogues with methoxy (B1213986) groups at various positions on the phenyl ring displayed relatively weak inhibitory profiles. acs.org

The introduction of other substituents onto the thiadiazole or phenyl rings can dramatically modulate the biological potency of the parent compound. The nature of these substituents—whether they are electron-donating, electron-withdrawing, aliphatic, or aromatic—can lead to vastly different biological activities. researchgate.net

For instance, in the pursuit of anticancer agents, various substitutions on 1,3,4-thiadiazole derivatives have yielded significant activity. A moderate inhibitory effect on MCF-7 breast cancer cells was noted for compounds with 3-methoxyphenylamino and 4-methoxyphenylamino substituents. nih.govresearchgate.net Similarly, derivatives bearing moieties such as 4-bromothiophen-2-yl, naphthalen-2-yl, 2,5-difluorophenyl, and 4-(trifluoromethoxy)phenyl have exhibited significant anticancer activity against multiple cancer cell lines. tandfonline.com The introduction of a 4-(trifluoromethyl)phenylamino group as a hydrophobic moiety, combined with a hydrogen-bonding group, led to compounds that inhibited Abl protein kinase. nih.gov

In the context of antimicrobial activity, compounds with electron-withdrawing groups on the phenyl ring have been found to exhibit the highest potency. researchgate.net Norfloxacin-derived 1,3,4-thiadiazoles bearing 4-chlorophenyl and 2,4-dichlorophenyl substituents showed significant activity against Mycobacterium tuberculosis. nih.gov For anti-HIV activity in 1,2,3-thiadiazole derivatives, the introduction of a nitro group on the phenyl ring was shown to enhance efficacy, while 2,4-dibromo substitution markedly increased antiviral potential. mdpi.com

Aliphatic acyl group substitutions have also been shown to enhance the bioactivity of thiadiazole derivatives. In studies on 1,2,4-thiadiazole (B1232254) analogues as adenosine (B11128) A3 receptor antagonists, N-acetyl or propionyl substitutions greatly increased binding affinity and selectivity. nih.gov

Pharmacophore Identification and Optimization for Targeted Activities

Identifying the key structural elements responsible for a molecule's biological activity is the essence of pharmacophore modeling.

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to the =N–C–S– moiety within the heterocyclic ring. rsc.org The strong aromaticity of the thiadiazole ring system is also considered a key feature, providing significant in vivo stability and contributing to its biological effects. rsc.org

Specific interactions with biological targets often highlight the importance of the thiadiazole core. For example, molecular docking studies have suggested that hydrogen bonding to a nitrogen atom of the thiadiazole ring can contribute to increased receptor affinity. nih.gov In the context of VEGFR-2 inhibition, the 1,3,4-thiadiazole moiety itself plays a crucial role in the binding and stability of the compounds within the receptor's active site. mdpi.com Furthermore, molecular modeling of Bcr-Abl inhibitors highlighted the anchoring role of a nitrothiazole moiety, which engaged in bonding and hydrophobic interactions with key amino acid residues. nih.gov

Insights from SAR studies provide the foundation for the rational design of more potent and selective molecules. nih.gov A common strategy involves the systematic modification of a lead compound to probe the impact of different functional groups. For instance, to determine whether the activity of a 1,3,4-thiadiazole was more influenced by a substituent on the ring or one attached via an amino group, researchers synthesized a new series of compounds where the substituents were swapped. mdpi.com

Another powerful strategy is the creation of hybrid molecules, which combine the structural features of two or more known active scaffolds. This approach was used to develop novel 1,3,4-thiadiazole-fluoroquinolone hybrids as potential anti-tuberculosis agents. nih.gov Bioisosteric replacement is also a widely used tactic in rational drug design. In this approach, a functional group is replaced by another group with similar physical and chemical properties. The thiadiazole group, for example, has been used as a bioisostere for thiazole (B1198619) or oxadiazole rings to investigate the effect on biological activity. acs.orgnih.gov These rational design approaches, guided by SAR data, are instrumental in optimizing compounds for desired therapeutic effects.

Stereochemical Considerations in the Modulation of Biological Activity

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with chiral biological targets like enzymes and receptors. The core structure of 4-(3-methoxyphenyl)-1,2,3-thiadiazole is planar and therefore achiral. Chirality would be introduced into its derivatives through the addition of substituents containing stereocenters.

While stereochemistry is a critical consideration in drug design, specific studies focusing on the stereochemical aspects of 4-(3-methoxyphenyl)-1,2,3-thiadiazole derivatives are not extensively detailed in the surveyed literature. However, it is a well-established principle in medicinal chemistry that different stereoisomers of a chiral compound can exhibit widely varying biological activities, potencies, and metabolic profiles. Therefore, if chiral centers were to be incorporated into the aliphatic or aromatic side chains of these thiadiazole derivatives, it would be expected that the resulting enantiomers or diastereomers would interact differently with their biological targets, leading to distinct activity profiles.

Advanced Research Applications of 4 3 Methoxyphenyl 1,2,3 Thiadiazole

Molecular Recognition and Ligand-Target Binding Studies

The study of how molecules like thiadiazoles bind to biological targets is fundamental for drug discovery. Computational methods such as molecular docking are key to predicting these interactions.

Molecular Docking Investigations with Specific Biological Receptors and Enzymes (e.g., Tyrosine Kinases, Caspases, Adenosine (B11128) Receptors)

Molecular docking simulations are crucial for predicting the binding affinity and orientation of a ligand within the active site of a protein. Such studies on various thiadiazole isomers suggest that these scaffolds are promising candidates for interacting with several important enzyme families.

Tyrosine Kinases: These enzymes are critical targets in cancer therapy. While no specific docking studies for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole were found, related 1,3,4-thiadiazole (B1197879) derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase domain. nih.gov These studies suggest that the thiadiazole scaffold can fit into the ATP-binding pocket of the kinase. nih.gov

Caspases: Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). Activating caspases, particularly caspase-3, is a key strategy in developing anticancer drugs. mdpi.com Docking studies on imidazo[2,1-b]-1,3,4-thiadiazole derivatives have been performed to evaluate their potential as caspase-3 inhibitors. ijpca.org Similarly, a series of 1,2,4-oxadiazoles, which are structurally related to thiadiazoles, were designed as caspase-3 activators, and their binding modes were successfully analyzed through molecular docking. mdpi.com

Adenosine Receptors: These receptors are involved in various physiological processes and are important drug targets. nih.gov Numerous studies have focused on thiadiazole derivatives as modulators of adenosine receptors. For instance, a series of 2,3,5-substituted mdpi.comacs.orgnih.govthiadiazoles were synthesized and evaluated as allosteric modulators of human A1 adenosine receptors. nih.govnih.govacs.org Docking studies helped to understand their complex interactions with the receptor, although some were later found to act as sulfhydryl modifying agents rather than true allosteric modulators. nih.govacs.orgacs.org

Table 1: Examples of Molecular Docking Studies on Thiadiazole Derivatives This table presents data for thiadiazole isomers and related derivatives, not the specific title compound.

| Compound Class | Target Enzyme/Receptor | Key Findings from Docking | Reference |

|---|---|---|---|

| Imidazo[2,1-b]-1,3,4-thiadiazoles | Caspase-3 | Potential binding at the active site, suggesting a role as inhibitors. | ijpca.org |

| 2,3,5-substituted mdpi.comacs.orgnih.govthiadiazoles | Human Adenosine A1 Receptor | Inhibition of agonist binding, suggesting allosteric modulation. | nih.govnih.gov |

| Pyridine-1,3,4-thiadiazole hybrids | EGFR Tyrosine Kinase | Good binding affinity highlighted by a ∆G value of -7.1 for the most active compound. | nih.gov |

| 1,2,4-Oxadiazole derivatives | Caspase-3 | Successful docking into the active site (PDB: 1RE1), identifying key interactions for activation. | mdpi.com |

Elucidation of Ligand-Receptor Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Understanding the specific non-covalent interactions between a ligand and its receptor is essential for optimizing drug candidates. Research on thiadiazole isomers reveals common interaction patterns.

Hydrogen Bonding: The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands into a receptor's active site. dovepress.com For example, in studies of 1,2,4-thiadiazoles as adenosine receptor modulators, hydrogen bonds were observed between the ligand and key amino acid residues of the receptor. acs.org

Pi-Stacking: The aromatic nature of both the thiadiazole ring and the attached phenyl group allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. isres.org

A study on 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole inhibitors of the molecular chaperone Hsp90 provided detailed structural insights, confirming the molecular basis for their activity through these types of interactions within the ATP binding site. nih.gov

DNA/Nucleic Acid Interaction Studies (e.g., Calf Thymus DNA Binding)

The ability of small molecules to interact with DNA is a hallmark of many anticancer and antimicrobial agents. nih.gov The 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine, is thought to interfere with DNA replication processes. nih.govnih.gov

Studies on 1,3,4-thiadiazole derivatives have investigated their binding affinity with calf thymus DNA (CT-DNA) using spectroscopic methods. merckmillipore.comnih.govrsc.org These experiments help determine the mode of binding, such as intercalation (inserting between base pairs) or groove binding. One study on fatty acid derivatives of 1,3,4-thiadiazole found that these planar heterocyclic compounds were capable of binding to the minor groove of DNA. merckmillipore.com While specific data for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole is unavailable, its planar structure suggests that it could potentially interact with nucleic acids.

Potential in Agrochemical Research and Development

The 1,2,3-thiadiazole (B1210528) scaffold is a well-established pharmacophore in the development of novel agrochemicals, valued for its broad spectrum of activity and favorable environmental profile. chemicalbook.comacs.org

Development of Novel Pesticidal Agents

Derivatives of 1,2,3-thiadiazole have been explored as insecticides. mdpi.com For example, certain N-tert-butyl-N,N′-diacylhydrazines containing the 1,2,3-thiadiazole ring have shown significant insecticidal activity against pests like Plutella xylostella (diamondback moth). mdpi.com Another study on (E)-β-farnesene based carboxamides of thiadiazoles demonstrated notable aphicidal activity against Myzus persicae (green peach aphid). mdpi.com The development of such compounds is a key area of agrochemical research aimed at finding new modes of action to combat pesticide resistance.

Fungicidal and Antiviral Applications in Agricultural Contexts

The 1,2,3-thiadiazole moiety is particularly prominent in the search for new fungicides and plant protection agents.

Fungicidal Activity: Numerous studies have shown that introducing a 1,2,3-thiadiazole ring can significantly enhance the fungicidal activity of molecules. acs.orgnih.gov For instance, a series of 1,2,3-thiadiazole-based strobilurins displayed a broad spectrum of activity against various plant pathogens, with some compounds showing better efficacy than commercial fungicides like azoxystrobin. acs.orgnih.gov Organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylate have also proven to be effective broad-spectrum fungicides against pathogens like P. piricola and Gibberella zeae. mdpi.com

Antiviral and Plant Defense Applications: Beyond direct fungicidal action, 1,2,3-thiadiazole derivatives are known to induce systemic acquired resistance (SAR) in plants, acting as "plant activators." mdpi.commdpi.com Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a commercial plant defense activator. nih.gov Research has shown that other derivatives can protect plants from infection by becoming more active in vivo or by stimulating the plant's own defense mechanisms. mdpi.com Furthermore, derivatives have been tested for their antiviral activity against pathogens like the Tobacco Mosaic Virus (TMV). mdpi.comacs.org

Table 2: Examples of Agrochemical Activity of 1,2,3-Thiadiazole Derivatives This table presents data for various 1,2,3-thiadiazole derivatives, not the specific title compound.

| Compound Type | Activity | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,3-Thiadiazole-based strobilurins | Fungicidal | Gibberella zeae, Sclerotinia sclerotiorum | Compound 8a showed excellent activity with EC50 values of 2.68 and 0.44 µg/mL, respectively. | acs.orgnih.gov |

| Organotin 1,2,3-thiadiazole carboxylates | Fungicidal | P. piricola, Gibberella zeae | Analogue 148 showed high efficacy with EC50 values of 0.12 and 0.16 µg/mL, respectively. | mdpi.com |

| (E)-β-farnesene 1,2,3-thiadiazole carboxamides | Insecticidal (Aphicidal) | Myzus persicae | Compound 120 exhibited an LC50 value of 33.4 μg/mL. | mdpi.com |

| N-acyl-N-arylalanines with 1,2,3-thiadiazole | Plant Protection | Alternaria brassicicola | Compound 1d showed 92% efficacy at 200 µg/mL, acting as a plant resistance inducer. | mdpi.comnih.gov |

Based on the conducted research, there is a notable lack of specific studies focusing on the chemical compound 4-(3-Methoxyphenyl)-1,2,3-thiadiazole for the applications outlined in the request, namely corrosion inhibition and advanced materials design. The search results consistently point to research on other isomers, primarily 1,3,4-thiadiazole and 1,2,4-thiadiazole (B1232254) derivatives, as well as other substituted thiadiazoles for these purposes.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for "4-(3-Methoxyphenyl)-1,2,3-thiadiazole." The available data does not support the creation of content for the specified subsections on its role in corrosion inhibition or advanced materials.

To fulfill the user's request, it would be necessary to broaden the scope to include other, more extensively researched thiadiazole derivatives. However, to adhere to the strict instruction of focusing solely on "4-(3-Methoxyphenyl)-1,2,3-thiadiazole," the following statement must be made:

There is currently insufficient publicly available research to provide a detailed analysis of the advanced research applications of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole in the fields of corrosion inhibition and advanced materials science as per the requested outline.

Future Research Directions and Emerging Challenges for 4 3 Methoxyphenyl 1,2,3 Thiadiazole

Development of Novel and Efficient Synthetic Methodologies for 1,2,3-Thiadiazoles

The synthesis of 1,2,3-thiadiazoles, including the 4-(3-Methoxyphenyl) derivative, has traditionally relied on methods like the Hurd-Mori cyclization of hydrazones with thionyl chloride. mdpi.comresearchgate.net However, these classical approaches often face limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste. Future research must focus on developing more efficient, versatile, and scalable synthetic routes.

Emerging areas of interest include:

Metal-Free Catalysis: The development of metal-free synthetic pathways is a significant goal. A notable advancement is the use of tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosylhydrazones and elemental sulfur, offering a practical and improved alternative to the Hurd-Mori reaction. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a green and mild approach for constructing the 1,2,3-thiadiazole (B1210528) ring. organic-chemistry.org Methods using catalysts like cercosporin to react with azoalkenes and a sulfur source demonstrate high regioselectivity and broad functional group compatibility under environmentally friendly conditions. mdpi.comorganic-chemistry.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This would be particularly advantageous for the large-scale production of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole for further biological and material science studies.

One-Pot, Multi-Component Reactions: Designing one-pot reactions where multiple starting materials react sequentially to form the desired product without isolating intermediates can significantly enhance efficiency. An I2/CuCl2-promoted one-pot, three-component strategy has been developed for constructing 1,2,3-thiadiazoles from ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189), which serves as an odorless sulfur source. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole |

| Hurd-Mori Reaction | Cyclization of hydrazones with thionyl chloride. mdpi.com | Well-established, versatile for various substitutions. |

| TBAI-Catalyzed Reaction | Metal-free reaction of N-tosylhydrazones and sulfur. organic-chemistry.org | Avoids heavy metal contamination, milder conditions. |

| Visible-Light Photocatalysis | Uses light energy to drive the reaction. organic-chemistry.org | Environmentally friendly, high regioselectivity, energy-efficient. |

| Multi-Component Reactions | Combines three or more reactants in a single step. researchgate.net | Increased efficiency, reduced waste, operational simplicity. |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, integrating advanced computational approaches can provide deep insights into its properties and potential applications, guiding experimental efforts and reducing reliance on costly and time-consuming trial-and-error screening.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole and its analogs with their biological activities. nih.gov These predictive models can help in designing new derivatives with enhanced potency and selectivity.

Molecular Docking and Dynamics: In silico molecular docking can predict the binding affinity and interaction patterns of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole with specific biological targets like enzymes or receptors. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can validate the stability of these interactions over time, providing a more dynamic picture of the binding event. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule. nih.gov This information is crucial for predicting its chemical behavior and potential as a material component.

ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the compound. nih.govnih.gov This early-stage assessment is vital for identifying drug-like candidates and avoiding late-stage failures in pharmaceutical development.

| Computational Method | Application for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole | Predicted Outcome |

| QSAR | Correlate molecular structure with biological activity. nih.gov | Predictive models for bioactivity (e.g., IC50). |

| Molecular Docking | Simulate binding to protein targets. nih.govbiointerfaceresearch.com | Binding affinity, interaction modes, potential targets. |

| MD Simulations | Analyze the stability of ligand-protein complexes. nih.govnih.gov | Validation of docking results, conformational changes. |

| DFT | Calculate electronic structure and reactivity. nih.gov | Quantum chemical factors, chemical reactivity. |

| ADME/Tox Modeling | Predict pharmacokinetic and toxicity profiles. nih.gov | Drug-likeness, potential liabilities. |

Exploration of New Biological Targets and Undiscovered Mechanisms of Action

The thiadiazole nucleus is present in compounds with a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties. mdpi.comresearchgate.netnih.gov However, the specific biological profile of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole is not well-defined. A significant future direction is the systematic screening of this compound against a diverse array of biological targets to uncover novel therapeutic potential.

Key research avenues include:

Broad-Spectrum Bioactivity Screening: Testing the compound against panels of cancer cell lines, bacterial and fungal strains, and viral assays is essential. mdpi.com For instance, related 1,3,4-thiadiazole (B1197879) derivatives containing a 3-methoxyphenyl (B12655295) group have shown cytotoxic activity against breast cancer cells (MCF-7 and MDA-MB-231), suggesting this is a promising area of investigation. researchgate.netmdpi.comnih.gov

Enzyme Inhibition Assays: Many thiadiazole derivatives are known to be enzyme inhibitors. researchgate.netnih.gov Screening 4-(3-Methoxyphenyl)-1,2,3-thiadiazole against key enzyme families, such as kinases, proteases, and metabolic enzymes like carbonic anhydrase or cyclooxygenase, could reveal novel mechanisms of action. nih.gov